molecular formula C11H12N2O2 B14038847 5-(2,6-Dimethylphenyl)imidazolidine-2,4-dione

5-(2,6-Dimethylphenyl)imidazolidine-2,4-dione

Cat. No.: B14038847
M. Wt: 204.22 g/mol
InChI Key: LDMRHDGKZTYPHW-UHFFFAOYSA-N
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Description

5-(2,6-Dimethylphenyl)imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine ring substituted with a 2,6-dimethylphenyl group. This compound is part of the imidazolidine-2,4-dione family, known for their diverse pharmacological and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylphenyl)imidazolidine-2,4-dione typically involves the reaction of phenylglycine methyl ester with the desired phenyl isocyanate . The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological activities .

Scientific Research Applications

5-(2,6-Dimethylphenyl)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antibacterial and anticancer activities .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-(2,6-dimethylphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C11H12N2O2/c1-6-4-3-5-7(2)8(6)9-10(14)13-11(15)12-9/h3-5,9H,1-2H3,(H2,12,13,14,15)

InChI Key

LDMRHDGKZTYPHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2C(=O)NC(=O)N2

Origin of Product

United States

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